molecular formula C23H25N5O2S B2500646 2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline CAS No. 1251615-42-5

2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline

Cat. No. B2500646
CAS RN: 1251615-42-5
M. Wt: 435.55
InChI Key: LTQACWJBNABTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline" is a complex molecule that appears to be related to a family of compounds known for their potential pharmacological activities. The structure suggests the presence of a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. This core is substituted with various groups, including a piperazine moiety with a methoxyphenyl substitution, indicating the molecule could have biological activity, possibly as an antimicrobial agent or hypoxic-cytotoxic agent, as suggested by the related compounds in the provided papers .

Synthesis Analysis

The synthesis of related quinolone and quinoxaline derivatives typically involves multi-step reactions, including the formation of the core structure followed by various substitution reactions to introduce different functional groups. For example, the synthesis of fluoroquinolones with a substituted N-(phenethyl)piperazine moiety involves the preparation of ciprofloxacin derivatives with specific substituents at the N-4 position of the piperazine ring . Similarly, the synthesis of quinoxalinecarbonitrile 1,4-di-N-oxide derivatives includes the introduction of basic lateral chains such as piperazines and anilines . The preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine also involves a multi-step process, including a modified Claisen ester condensation and several other reactions to introduce the desired substituents .

Molecular Structure Analysis

The molecular structure of related compounds often features a piperazine ring, which typically adopts a chair conformation, as seen in the tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate . The dihedral angles between the rings in these molecules can vary, influencing the overall shape and potentially the biological activity of the compound. The quinoline derivatives synthesized in one of the studies were characterized by spectral, single-crystal XRD, and DFT studies, providing insights into their structural properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining their final structure and activity. For instance, the introduction of a methoxyimino-substituent or a fluorine atom can significantly affect the antimicrobial activity of the synthesized quinolones and quinoxalines . The specific substituents and their positions on the core structure are carefully chosen based on the desired biological activity and structure-activity relationships.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of a methoxy group at a specific position of a piperazinyl analogue improved its in vivo antibacterial activity . The specific activity and yield of the synthesized compounds are also important parameters, as demonstrated in the preparation of a radiolabeled quinoline derivative for pharmacokinetic studies .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

Quinoxaline derivatives, particularly those with piperazine and aniline groups, have been synthesized and studied for their in vitro activities as hypoxic-cytotoxic agents. These compounds, including piperazine derivatives, have shown potent activities, with aniline derivatives demonstrating even higher potency and selectivity in this context (Ortega et al., 2000).

Antibacterial Activity

A series of N-substituted piperazinyl quinolones have been synthesized and evaluated for their in vitro antibacterial activity. These compounds were found to possess similar antibacterial activity to reference drugs against staphylococci and varied activity against Gram-negative bacteria (Foroumadi et al., 1999).

Crystal Structure Analysis

The crystal structure of related compounds has been examined to understand their molecular configurations better. For instance, the study of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provides insights into the molecular arrangement and potential interactions in the crystal form (Anthal et al., 2018).

Drug-Like Small Molecule Synthesis

Novel "drug-like" small molecules based on quinoxaline with amino substitution have been developed. These molecules were synthesized through reactions involving phenyl-3-(piperazin-1-yl)quinoxaline and various acyl or benzyl bromides, showcasing a straightforward and efficient method for creating quinoxaline derivatives with potential medicinal applications (Rao et al., 2016).

Green Synthesis of Heterocycles

Quinoxaline derivatives, among other heterocycles, have been synthesized under environmentally friendly conditions using ultrasound irradiation in water. This method highlights the importance of sustainable approaches in the synthesis of compounds with pharmacological significance (Mishra et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can result in their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways primarily involve the signaling cascades associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the function of α1-ARs. As these receptors play a crucial role in various physiological processes, the compound’s interaction with these receptors can result in significant changes in these processes .

Future Directions

The compound and its derivatives have potential therapeutic applications. For example, they have been studied as ligands for Alpha1-Adrenergic Receptor . The results of these studies could guide future research and development efforts in this area.

properties

IUPAC Name

2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQACWJBNABTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.